6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine
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Overview
Description
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound with a molecular formula of C12H7ClN2O and a molecular weight of 230.65 g/mol. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with phenyl isocyanate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial or viral replication, leading to its antimicrobial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-[1,3]oxazolo[4,5-c]pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine:
Uniqueness
The chlorine atom can participate in various substitution reactions, while the phenyl group can enhance its stability and biological activity .
Properties
IUPAC Name |
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-6-10-9(7-14-11)15-12(16-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWOMMZIQXRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN=C(C=C3O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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